3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-yl-2-azaspiro[3.5]nonan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-8(2)9-11(10(13)12-9)6-4-3-5-7-11/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZMQTVAVKJLSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCCCC2)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 3 Propan 2 Yl 2 Azaspiro 3.5 Nonan 1 One
Retrosynthetic Analysis of the Spirocyclic Lactam System
A retrosynthetic analysis of 3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one reveals several potential bond disconnections to simplify the target molecule into readily available starting materials. The most logical and convergent approach involves the disconnection of the β-lactam ring, a strategy widely employed in the synthesis of related structures.
Primary Disconnection: The most common retrosynthetic disconnection for β-lactams is the [2+2] cycloaddition, which breaks the C2-C3 and N1-C4 bonds. This leads back to two key synthons: an imine derived from cyclohexanone (B45756) and a ketene (B1206846) bearing an isopropyl substituent. This approach is the basis for the powerful Staudinger cycloaddition reaction.
Alternative Disconnections: While the [2+2] disconnection is the most direct, other strategies can be envisioned. For instance, an intramolecular cyclization approach could involve disconnecting the N1-C2 or the C3-C4 bond. This would necessitate a precursor molecule containing a pre-formed spirocyclic carbon skeleton with appropriate functional groups poised for ring closure. However, the [2+2] cycloaddition strategy generally offers greater convergence and flexibility in the introduction of substituents.
Key Synthetic Strategies for 2-Azaspiro[3.5]nonan-1-ones
The synthesis of the 2-azaspiro[3.5]nonan-1-one core and its derivatives can be achieved through a variety of cyclization reactions designed to form the crucial spirocenter.
Cyclization Reactions for Spirocenter Formation
The formation of the spirocyclic junction is a critical step in the synthesis of these molecules. Several elegant cyclization strategies have been developed to construct this architectural feature with high efficiency and stereocontrol. These methods can be broadly categorized based on the nature of the bond-forming reaction.
Intramolecular alkylation represents a fundamental and reliable method for the formation of cyclic structures, including spirocycles. In the context of 2-azaspiro[3.5]nonan-1-one synthesis, this strategy would typically involve a precursor containing a nucleophilic nitrogen or carbon atom and an electrophilic center positioned to facilitate a ring-closing reaction.
For example, a suitably substituted cyclohexyl derivative bearing both a leaving group and a malonate or cyanoacetate (B8463686) equivalent could be cyclized to form the spirocyclic carbocycle. Subsequent transformations would then be required to construct the β-lactam ring. While feasible, this approach can be lengthy and may lack the convergence of other methods. A patent describes a two-step synthesis of 7-oxo-2-azaspiro[3.5]nonane, a related isomer, which involves a first cyclization to form a piperidine (B6355638) ring followed by a second cyclization to form the spirocyclic ketone, which could then be a precursor to the lactam.
The Staudinger cycloaddition, a formal [2+2] cycloaddition between a ketene and an imine, stands as one of the most powerful and versatile methods for the synthesis of β-lactams. nih.govwikipedia.orgorganic-chemistry.org This reaction is particularly well-suited for the synthesis of this compound as it allows for the direct and convergent assembly of the target structure from two readily accessible components.
The key starting materials for this approach would be:
Isopropylketene: This reactive intermediate can be generated in situ from a suitable precursor, such as 3-methylbutanoyl chloride, by treatment with a non-nucleophilic base like triethylamine. The unsymmetrical nature of this ketene introduces a stereocenter at the C3 position of the final product.
Cyclohexanimine: The imine derived from cyclohexanone is the other crucial component. This can be prepared by the condensation of cyclohexanone with ammonia (B1221849) or a primary amine.
The reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. Subsequent ring closure of this intermediate yields the β-lactam ring. organic-chemistry.org The stereochemical outcome of the reaction, particularly the relative stereochemistry between the newly formed stereocenters at C3 and C4, is influenced by the reaction conditions and the nature of the substituents on both the ketene and the imine. While the Staudinger reaction is a powerful tool, controlling the diastereoselectivity can be challenging, often resulting in a mixture of cis and trans isomers. rsc.org
| Reactant 1 | Reactant 2 | Product | Key Features |
| Isopropylketene | Cyclohexanimine | This compound | Convergent, direct formation of the β-lactam ring. |
| (Generated in situ) | (From cyclohexanone) | Stereoselectivity at C3 and C4 is a key consideration. |
Oxidative cyclization methods provide an alternative pathway to spirocyclic β-lactams, often involving the formation of a carbon-nitrogen or carbon-carbon bond through an oxidative process. These reactions can be initiated by various oxidizing agents and can proceed through different mechanistic pathways.
One such approach involves the oxidative dearomatization of phenolic amides. capes.gov.br For instance, N-(4-hydroxyphenyl) amides can undergo oxidative cyclization to form spiro β-lactams. While this method is effective for generating spirocyclic systems with an aromatic-derived ring, its direct application to the synthesis of the cyclohexane-fused target molecule would require significant modification of the starting materials. Another study reports the synthesis of steroidal spiro β-lactams from dienamides via a cascade 4-endo N-cyclization/aerobic oxidation sequence, highlighting the potential of oxidative methods in constructing complex spirocyclic lactams. nih.gov
Radical cyclizations offer a powerful and often complementary approach to the construction of complex cyclic systems. In the context of spirocyclic lactam synthesis, radical bicyclization processes can be employed to form the spirocyclic core in a single step. These reactions typically involve the generation of a radical species that undergoes a cascade of intramolecular additions to form the desired ring system.
For example, a domino radical bicyclization has been utilized for the synthesis of compounds containing the 1-azaspiro[4.4]nonane skeleton, a related spirocyclic system. This process involved the formation and capture of alkoxyaminyl radicals. While this specific example leads to a five-membered ring fused to the spirocenter, the underlying principles could potentially be adapted to the synthesis of the 2-azaspiro[3.5]nonan-1-one system by careful design of the radical precursor.
Mitsunobu-Mediated Cyclocondensations
The Mitsunobu reaction is a powerful tool for dehydrative condensation, converting a primary or secondary alcohol into a variety of functional groups with a characteristic inversion of stereochemistry. organic-chemistry.orgnih.gov This reaction is particularly effective for the formation of C-N bonds under mild conditions. nih.govnih.gov In the context of synthesizing 2-azaspiro[3.5]nonan-1-one derivatives, the Mitsunobu reaction can be employed as a key intramolecular cyclization step.
The strategy typically involves a precursor molecule that contains both a hydroxyl group and a nitrogen nucleophile, such as a sulfonamide or a protected amine, positioned to favor a 4-exo-tet cyclization. For the synthesis of the target scaffold, a plausible precursor would be 1-(amino-carboxymethyl)-cyclohexan-1-ol. In the Mitsunobu reaction, triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are used to activate the hydroxyl group. nih.gov The phosphine (B1218219) initially attacks the azodicarboxylate to form a betaine (B1666868) intermediate, which then deprotonates the nitrogen nucleophile. The resulting oxyphosphonium salt is a superb leaving group, which is then displaced intramolecularly by the nitrogen anion in an Sɴ2 fashion to forge the N-C bond of the azetidinone ring, completing the cyclocondensation. organic-chemistry.org A key advantage of this method is its stereospecificity; if the alcohol is chiral, the reaction proceeds with complete inversion of configuration at that center. organic-chemistry.org
| Reagent/Condition | Role/Purpose | Typical Example |
| Alcohol Precursor | Provides the carbon backbone and the hydroxyl leaving group. | 1-(amino-carboxymethyl)-cyclohexan-1-ol |
| Phosphine | Activates the azodicarboxylate and forms the oxyphosphonium leaving group. | Triphenylphosphine (PPh₃) |
| Azodicarboxylate | The ultimate oxidant in the reaction, activates the phosphine. | Diethyl azodicarboxylate (DEAD) |
| Solvent | Aprotic solvent to facilitate the reaction. | Tetrahydrofuran (THF) |
Formation of the Azetidinone Ring
The construction of the azetidinone (β-lactam) ring is the cornerstone of the synthesis of this compound. Beyond Mitsunobu-type cyclizations, several other robust methodologies are available for this purpose.
One of the most prominent methods is the Staudinger [2+2] cycloaddition , which involves the reaction of a ketene with an imine. For the synthesis of the target spirocycle, a ketene can be generated in situ from an appropriate acyl chloride and a tertiary amine base, while the imine partner would be derived from cyclohexanone. This convergent approach directly constructs the four-membered ring in a single step. The stereochemical outcome of the Staudinger reaction can often be controlled by the specific reactants and conditions used. researchgate.net
Another powerful strategy is palladium-catalyzed enantioselective intramolecular C(sp³)–H amidation . rsc.org This modern approach involves a chiral ligand-palladium complex that can activate a C-H bond on the cyclohexane (B81311) ring and facilitate its coupling with a suitably positioned amide group, thereby closing the β-lactam ring with high enantioselectivity. um.es
Base-promoted cyclizations represent a more classical but effective approach. um.es This typically involves a precursor like a β-halo amide. Treatment with a strong base can induce an intramolecular nucleophilic substitution, where the amide enolate displaces the halide to form the azetidinone ring. The efficiency of this method depends on the stability of the enolate and the reactivity of the leaving group.
Finally, cascade reactions offer an efficient route by forming multiple bonds in a single operation. For instance, a cascade Ugi-Michael reaction can be designed where a multicomponent reaction product undergoes a subsequent intramolecular Michael addition to form the spiro-β-lactam structure. um.es
Stereocontrolled Incorporation of the Isopropyl Moiety
Achieving the desired stereochemistry at the C3 position, which bears the isopropyl group, is critical for synthesizing a specific stereoisomer of this compound. Several strategies can be employed for this purpose.
A highly effective method is to utilize a chiral pool starting material . The amino acid L-valine, which naturally possesses the (S)-configured isopropyl group, is an ideal precursor. For instance, a valine derivative could be converted into an acyl chloride, which is then used to generate a chiral ketene for a Staudinger [2+2] cycloaddition with a cyclohexanone-derived imine. This approach directly transfers the chirality from the starting material to the final product.
Alternatively, a chiral auxiliary-based approach can be used. A prominent example is the use of Davis-Ellman chiral sulfinimines. rsc.org A diastereoselective addition of a nucleophile, such as the enolate of a cyclohexanecarboxylic ester, to a chiral N-tert-butanesulfinylimine can establish the stereocenters of the precursor β-amino acid derivative. Subsequent cyclization to the lactam and removal of the auxiliary yields the enantiomerically enriched product. This methodology has been shown to be applicable for the synthesis of 2-azaspiro[3.5]nonane systems. rsc.org
A third strategy involves the diastereoselective alkylation of a pre-formed spirocyclic lactam enolate. The inherent geometry of the 2-azaspiro[3.5]nonan-1-one scaffold can sterically direct the approach of an electrophile, such as 2-iodopropane. By carefully selecting the base and reaction conditions, it may be possible to favor the formation of one diastereomer over the other.
Stereoselective Synthesis of this compound and Its Diastereomers
The synthesis of specific stereoisomers of this compound requires sophisticated strategies that can control the absolute and relative configurations of the stereocenters. These strategies often rely on asymmetric catalysis, diastereoselective reactions controlled by existing stereocenters, or the use of enantiopure starting materials to construct the chiral azaspiro lactam framework.
Asymmetric Catalysis in Spirocenter Control
Asymmetric catalysis is a premier strategy for establishing chirality, particularly for the construction of challenging quaternary stereocenters like the spirocyclic carbon in 2-azaspiro[3.5]nonan-1-one. acs.org Chiral catalysts, which can be metal complexes or purely organic molecules (organocatalysts), create a chiral environment that forces the reaction to proceed along an enantio-determining pathway.
For the synthesis of spiro-β-lactams, copper-catalyzed domino reactions have proven effective. For example, a copper-catalyzed Kinugasa/Michael domino reaction between a cyclohexadienone-derived alkyne and a nitrone can generate spirocyclic β-lactams with up to four contiguous stereocenters in a highly controlled manner. rsc.org The chiral ligand on the copper catalyst dictates the facial selectivity of the key bond-forming steps, leading to high enantioselectivity. rsc.org
Organocatalysis also offers powerful tools for asymmetric β-lactam synthesis. researchgate.net Chiral nucleophilic catalysts, such as planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY), have been shown to catalyze the [2+2] cycloaddition of ketenes with azo compounds to produce aza-β-lactams with good enantioselectivity. nih.gov A similar principle can be applied to the Staudinger ketene-imine cycloaddition, where the catalyst activates the ketene to form a chiral enolate intermediate, which then reacts enantioselectively with the imine.
| Catalytic System | Key Reaction Type | Stereochemical Control | Reference |
| Cu(I) / Chiral Ligand | Kinugasa/Michael Domino | Controls formation of up to four stereocenters, including the spirocenter. | rsc.org |
| Pd(II) / Chiral Ligand | Intramolecular C-H Amidation | Enantioselective formation of the β-lactam ring. | rsc.orgum.es |
| Chiral Organocatalyst (e.g., PPY-derivative) | Staudinger [2+2] Cycloaddition | Enantioselective attack of the catalyst-ketene adduct on the imine. | researchgate.netnih.gov |
Diastereoselective Approaches
Diastereoselective synthesis relies on the influence of one or more existing stereocenters within a molecule to direct the stereochemical outcome of a subsequent reaction. This substrate-controlled approach is highly effective for constructing molecules with multiple stereocenters in a defined relative arrangement.
A powerful diastereoselective method for preparing substituted 2-azaspiro[3.5]nonanes involves the addition of ester enolates to chiral N-sulfinylimines (Davis-Ellman imines). rsc.org In this approach, the chiral sulfinyl group on the imine nitrogen effectively shields one face of the C=N bond, forcing the incoming nucleophile (e.g., the enolate of cyclohexanecarboxylate) to attack from the less hindered face. This results in the formation of a β-amino ester precursor with very high diastereoselectivity. Subsequent cyclization preserves this stereochemistry, leading to a highly enriched diastereomer of the final spirocyclic lactam. rsc.org
Rearrangement reactions can also proceed with high diastereoselectivity. For example, the rearrangement of endocyclic bicyclic methyleneaziridines, derived from allenes, can produce densely functionalized azetidin-3-ones with excellent diastereomeric ratios, effectively transferring the axial chirality of the allene (B1206475) precursor to central chirality in the product. nih.gov While this produces a different isomer (an azetidin-3-one), the principle of stereochemical transfer is relevant to the synthesis of complex azetidines.
Enantioselective Routes to Chiral Azaspiro Lactams
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through several distinct strategies, often in combination, to ensure high enantiomeric excess (ee).
Chiral Pool Synthesis : This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. As mentioned previously, chiral amino acids like L-valine can serve as the source of the C3 stereocenter. nih.gov Similarly, chiral amino alcohols can be used as versatile building blocks for the enantioselective construction of piperidine-containing natural products, a principle that can be adapted for spirocyclic lactams. nih.gov
Chiral Auxiliaries : A chiral auxiliary is a temporary functional group that is attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. The use of chiral N-sulfinylimines is a prime example of this strategy, providing excellent stereocontrol in the synthesis of β-amino ester precursors to the lactam. rsc.org
Chiral Catalysis : This is often the most elegant and atom-economical approach, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. As detailed in section 2.3.1, both chiral metal complexes and organocatalysts are highly effective for the enantioselective synthesis of β-lactams and related spirocyclic systems through various cycloaddition and cyclization reactions. acs.orgnih.gov For example, Reformatsky-type reactions of carboximides with imines using a chiral auxiliary have been shown to yield trans-β-lactams with high enantioselectivities. researchgate.net
Scalability and Process Optimization for Practical Synthesis
One of the common methods for the synthesis of β-lactam rings is the Staudinger [2+2] ketene-imine cycloaddition. digitellinc.com For a scalable synthesis of the target compound, this would likely involve the reaction of a ketene derived from an appropriate carboxylic acid derivative with an imine formed from a cyclohexanone derivative and an isopropyl-containing amine.
Key Optimization Parameters:
Solvent Selection: The choice of solvent is critical for reaction kinetics, solubility of reactants and intermediates, and ease of removal. For industrial applications, solvents are selected based on a balance of performance, cost, safety, and environmental impact.
Reagent Stoichiometry and Addition Rate: Precise control over the molar ratios of reactants is essential to maximize yield and minimize the formation of byproducts. The rate of addition of reagents, particularly in exothermic reactions, needs to be carefully controlled to manage the reaction temperature and ensure safety on a large scale.
Temperature and Pressure Control: Maintaining optimal temperature and pressure is crucial for reaction selectivity and rate. Industrial reactors are equipped with sophisticated systems for precise temperature and pressure control.
Purification Methods: The development of scalable purification methods is paramount. While laboratory-scale synthesis may rely on chromatography, industrial-scale production often favors crystallization, distillation, or extraction to isolate the final product in high purity.
A significant advancement in the scalable synthesis of related spiro-β-lactams is the use of continuous flow chemistry. nih.gov This technique offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for higher throughput and automation. nih.gov The production rates for some spiro-β-lactams have been reported to be in the range of 200 to 400 mg per hour using continuous flow, a considerable improvement over batch methodologies. nih.gov
Below is a hypothetical comparison of a traditional batch synthesis with a continuous flow process for a related spiro-β-lactam, illustrating the potential for optimization.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Several hours to days | Minutes |
| Temperature Control | Challenging on a large scale | Precise and efficient |
| Safety | Higher risk with exothermic reactions and hazardous reagents | Improved safety due to small reaction volumes |
| Scalability | Difficult, often requires re-optimization | Readily scalable by extending run time or using parallel reactors |
| Productivity | Lower | Higher (e.g., 200-400 mg/h) nih.gov |
The synthesis of related 2-azaspiro[3.5]nonane structures has been reported in patents with a focus on industrial applicability, suggesting that routes with high yields and manageable purification steps are achievable. google.comgoogle.com For instance, a two-step synthesis for 7-oxo-2-azaspiro[3.5]nonane has been developed with a reported yield of over 82%, highlighting the potential for efficient large-scale production of the core scaffold. google.com
Green Chemistry Considerations and Sustainable Synthetic Routes
The principles of green chemistry are increasingly important in the design of synthetic routes for complex molecules like this compound. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.
Key Green Chemistry Principles in Synthesis:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The Staudinger cycloaddition, for example, is an atom-economical reaction as it forms the β-lactam ring with the generation of minimal byproducts.
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol, or supercritical fluids. Solvent-free reactions are also a desirable goal.
Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. The use of microwave irradiation can sometimes accelerate reactions and reduce energy usage compared to conventional heating. nih.gov
Use of Renewable Feedstocks: While not always feasible for complex pharmaceuticals, the use of starting materials derived from renewable resources is a key aspect of green chemistry.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused.
The development of sustainable synthetic routes for spiro-β-lactams can be guided by these principles. For example, phosphine-catalyzed [3+2]-cycloadditions for the synthesis of 2-azaspiro[4.4]nonan-1-ones have been reported to be highly efficient and atom-economical, proceeding under mild conditions without the need for additives. researchgate.net
Below is a table outlining potential green chemistry improvements for a hypothetical synthesis of a 2-azaspiro[3.5]nonan-1-one derivative.
| Conventional Approach | Green Chemistry Alternative |
| Solvent | Chlorinated solvents (e.g., dichloromethane) |
| Reagents | Stoichiometric amounts of hazardous reagents |
| Energy | High-temperature reflux for extended periods |
| Waste | Significant generation of solvent and reagent waste |
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly, which is a critical consideration for modern chemical manufacturing.
Advanced Structural Elucidation and Conformational Analysis
High-Resolution Spectroscopic Characterization for Complex Structure Determination
Spectroscopic methods provide a detailed view of the molecular framework, connectivity, and functional groups present in 3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for establishing the precise connectivity and stereochemistry of this compound. While specific experimental data for this exact compound is not publicly available, a detailed analysis of expected chemical shifts and coupling constants can be inferred from known values for analogous structural motifs.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex, with distinct signals for the isopropyl group, the protons of the β-lactam ring, and the methylene protons of the cyclohexane (B81311) ring.
Isopropyl Group: The methine proton (CH) of the N-isopropyl group is expected to appear as a septet, significantly downfield due to the deshielding effect of the adjacent nitrogen atom. The two methyl groups (CH₃) would present as a doublet.
β-Lactam Ring: The protons on the four-membered lactam ring will have characteristic chemical shifts. The proton at C3, adjacent to the nitrogen and the spiro-carbon, would likely be a singlet if there are no adjacent protons.
Cyclohexane Ring: The ten protons of the cyclohexane ring will exhibit complex splitting patterns, appearing as a series of multiplets in the aliphatic region of the spectrum. The axial and equatorial protons will have different chemical shifts due to their distinct magnetic environments.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule.
Carbonyl Carbon: The carbonyl carbon (C=O) of the β-lactam ring is expected to have the most downfield chemical shift, a characteristic feature of lactams.
Spiro Carbon: The quaternary spiro carbon, C5, where the two rings are joined, will appear as a singlet.
Isopropyl and Ring Carbons: The carbons of the isopropyl group and the cyclohexane ring will appear in the upfield, aliphatic region of the spectrum.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~170 |
| C3 | ~3.0-3.5 | ~50-60 |
| C4 | - | ~40-50 |
| C5 (spiro) | - | ~60-70 |
| C6-C10 (cyclohexane) | ~1.2-1.8 | ~20-40 |
| N-CH(CH₃)₂ | ~3.5-4.0 (septet) | ~45-55 |
| N-CH(CH₃)₂ | ~1.1-1.3 (doublet) | ~20-25 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary in the actual spectrum.
Fourier-transform infrared (FTIR) spectroscopy is instrumental in identifying the key functional groups within this compound. The most prominent and diagnostic absorption band is that of the carbonyl group in the four-membered β-lactam ring.
Carbonyl Stretch (C=O): The C=O stretching vibration in β-lactams is characteristically found at a higher frequency compared to acyclic amides or larger lactam rings, typically in the range of 1730-1770 cm⁻¹. This high frequency is a result of the increased ring strain in the four-membered ring.
C-H Stretch: The spectrum will also display C-H stretching vibrations from the isopropyl and cyclohexane moieties in the 2850-3000 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration of the lactam will also be present, although it may be less distinct and appear in the fingerprint region.
Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| β-Lactam C=O | Stretch | 1730 - 1770 |
| Alkyl C-H | Stretch | 2850 - 3000 |
| C-N | Stretch | 1350 - 1450 |
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure.
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways. The molecular ion peak [M]⁺ would confirm the molecular weight. Key fragmentation patterns would likely involve:
α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom, leading to the loss of the isopropyl group.
Ring Fragmentation: Fragmentation of the cyclohexane ring, leading to a series of losses of C₂H₄ units.
β-Lactam Ring Opening: Cleavage of the strained four-membered ring can occur through various pathways, including the loss of CO.
Plausible Mass Spectral Fragmentation of this compound
| Fragment Ion | Proposed Structure/Loss |
| [M]⁺ | Molecular Ion |
| [M - C₃H₇]⁺ | Loss of the isopropyl group |
| [M - CO]⁺ | Loss of carbon monoxide from the lactam ring |
| [M - C₂H₄]⁺ | Loss of ethene from the cyclohexane ring |
X-ray Crystallographic Analysis for Absolute Configuration and Precise Bond Parameters
Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration and precise bond parameters of a molecule. Although a specific crystal structure for this compound has not been reported, analysis of related spiro-β-lactam structures allows for a detailed prediction of its solid-state conformation.
The analysis would provide precise measurements of:
Bond Lengths: The C=O bond in the β-lactam ring is expected to be around 1.21 Å, while the C-N bond would be approximately 1.38 Å.
Bond Angles: The internal bond angles of the β-lactam ring will be constrained to approximately 90°, a significant deviation from the ideal 109.5° for sp³ hybridized atoms, which is indicative of substantial ring strain. The cyclohexane ring would adopt a chair conformation with bond angles close to the tetrahedral angle.
Dihedral Angles: These would define the puckering of the cyclohexane ring and the planarity of the β-lactam ring.
Absolute Configuration: For a chiral sample, X-ray crystallography can unambiguously determine the absolute stereochemistry at the C3 and C5 stereocenters.
Expected Bond Parameters for the 2-Azaspiro[3.5]nonan-1-one Core
| Parameter | Expected Value |
| C=O Bond Length | ~1.21 Å |
| Lactam C-N Bond Length | ~1.38 Å |
| Lactam Ring Internal Angles | ~90° |
| Cyclohexane Ring Conformation | Chair |
Conformational Dynamics and Rigidity of the Azaspiro[3.5]nonane System
The 2-azaspiro[3.5]nonane system possesses a unique conformational profile due to the fusion of a rigid, planar four-membered ring with a flexible six-membered ring.
β-Lactam Ring: The β-lactam ring is inherently rigid and nearly planar due to the sp² hybridization of the carbonyl carbon and the constraints of the small ring.
Cyclohexane Ring: The cyclohexane ring is expected to exist predominantly in a chair conformation to minimize steric and torsional strain. However, the spiro fusion to the rigid lactam ring will introduce some degree of distortion to the ideal chair geometry.
Ring Inversion: The cyclohexane ring can undergo a chair-flip, but the energy barrier for this process may be influenced by the bulky spiro-fused lactam ring. The isopropyl group on the nitrogen atom will also influence the conformational equilibrium, likely preferring an equatorial orientation to minimize steric interactions.
Computational studies, such as Density Functional Theory (DFT), could provide valuable insights into the relative energies of different conformers and the energy barriers for their interconversion, further elucidating the conformational landscape of this spirocyclic system.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and stability of molecules. nih.govmdpi.com For 3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one, DFT calculations can elucidate the distribution of electron density, which is crucial for understanding its reactivity and intermolecular interactions. These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the gap between which is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netepstem.net
Furthermore, DFT is employed to assess the relative stabilities of different isomers of the compound. By calculating the total electronic energy of each isomer, researchers can predict the most energetically favorable conformations. This is particularly important for a molecule with a spirocyclic core and a stereocenter, which can exist in various spatial arrangements. The results of these calculations can provide a theoretical basis for understanding which isomers are more likely to be formed in a synthesis and their relative abundance at equilibrium. nih.gov
Table 1: Illustrative DFT Data for Isomers of this compound
| Isomer | Relative Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| (R)-Isomer | 0.00 | -6.5 | 1.2 | 2.5 |
| (S)-Isomer | 0.00 | -6.5 | 1.2 | 2.5 |
| cis-Isomer (hypothetical) | +3.2 | -6.3 | 1.4 | 3.1 |
| trans-Isomer (hypothetical) | +1.5 | -6.4 | 1.3 | 2.8 |
Note: This table is for illustrative purposes to demonstrate the type of data generated from DFT calculations and does not represent actual experimental or calculated values for this specific compound.
DFT calculations are also a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of this compound. epstem.net Theoretical predictions of infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra can be compared with experimental data to confirm the molecular structure.
For instance, calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to assign specific absorption bands to the corresponding molecular vibrations. Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental spectra to aid in the assignment of proton and carbon signals. Discrepancies between predicted and experimental spectra can often be resolved by considering environmental effects, such as the solvent, in the computational model. researchgate.net
Molecular Dynamics Simulations for Conformational Space Exploration and Flexibility
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net For this compound, MD simulations can provide a detailed picture of its conformational landscape and flexibility. By simulating the motion of the atoms over time, it is possible to explore the different conformations that the molecule can adopt and the energy barriers between them. mpg.de
These simulations are particularly useful for understanding the flexibility of the spirocyclic ring system and the rotational freedom of the propan-2-yl group. The results can reveal the most populated conformations in solution and how the molecule's shape changes over time, which is crucial for understanding its biological activity and interactions with other molecules. frontiersin.orgnih.gov
Mechanistic Elucidation of Synthetic Reactions via Computational Approaches
Computational chemistry can be used to investigate the mechanisms of chemical reactions, providing insights into the formation of this compound. By modeling the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. This information can help to elucidate the reaction pathway and to understand the factors that control the reaction's outcome, such as regioselectivity and stereoselectivity. For multi-component reactions that can lead to spiro heterocycles, computational approaches can help to understand the formation of zwitterionic intermediates and subsequent cyclization steps. nih.gov
Molecular Modeling of Ligand-Target Interactions: Computational Approaches for Binding Mode Prediction
If this compound is being investigated for its potential as a therapeutic agent, molecular modeling techniques are essential for predicting how it might interact with a biological target, such as a protein. nih.gov Techniques like molecular docking can predict the preferred binding orientation of the molecule within the active site of a target protein. plos.orgmeddiscoveries.org
These predictions are based on scoring functions that estimate the binding affinity, taking into account factors such as shape complementarity and intermolecular interactions like hydrogen bonds and hydrophobic contacts. plos.org The insights gained from these computational studies can guide the design of more potent and selective analogs. uib.nonih.gov
Table 2: Illustrative Predicted Interactions of this compound with a Hypothetical Target
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| TYR 85 | Hydrogen Bond (with C=O) | 2.9 |
| LEU 120 | Hydrophobic | 3.8 |
| PHE 152 | Hydrophobic | 4.1 |
| ASN 88 | Hydrogen Bond (with N-H) | 3.1 |
Note: This table is for illustrative purposes and does not represent actual binding data.
Chemical Reactivity and Functionalization of 3 Propan 2 Yl 2 Azaspiro 3.5 Nonan 1 One
Transformations at the Lactam Moiety
The lactam functionality is the most reactive part of the 3-(propan-2-yl)-2-azaspiro[3.5]nonan-1-one molecule. The reactivity is primarily centered around the amide carbonyl group and the nitrogen atom, allowing for a range of chemical modifications.
Reduction of the Amide Carbonyl
The reduction of the amide carbonyl group in the β-lactam ring of this compound would lead to the corresponding azaspiro[3.5]nonane derivative. While specific studies on this particular molecule are not prevalent, the reduction of similar β-lactam systems is well-documented. Commonly used reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). The reaction typically proceeds by nucleophilic attack of the hydride on the carbonyl carbon, followed by cleavage of the carbon-oxygen double bond.
For instance, the reduction of 2-azaspiro[3.3]heptane-1-carboxylic acid derivatives, which also contain a spirocyclic lactam structure, has been achieved using LiAlH₄ to yield the corresponding amino alcohols. univ.kiev.ua This suggests that a similar approach could be employed for the reduction of this compound to furnish 3-(propan-2-yl)-2-azaspiro[3.5]nonane.
Table 1: Potential Reduction of this compound
| Starting Material | Reagent | Potential Product |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | 3-(Propan-2-yl)-2-azaspiro[3.5]nonane |
Functionalization of the Nitrogen Atom
The nitrogen atom of the β-lactam ring in this compound is a key site for introducing molecular diversity. N-functionalization can modulate the compound's physical, chemical, and biological properties. A variety of electrophiles can be used to introduce substituents onto the nitrogen atom.
General methods for the N-functionalization of 1,2-azaborines, which are isoelectronic with benzene rings containing a boron-nitrogen bond, have been developed and can serve as a reference for the types of reactions possible at the nitrogen atom of a lactam. These methods include reactions with C(sp³), C(sp²), or C(sp) electrophiles. nih.gov For lactams, N-alkylation, N-arylation, and N-acylation are common transformations. For example, the synthesis of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides demonstrates the feasibility of acylating the nitrogen atom of a similar 2-azaspiro[3.5]nonan-1-one core. researchgate.net
Mild and versatile reaction systems, such as potassium trimethylsilanolate/butyronitrile (KOTMS/PrCN), have been developed for the deprotection and subsequent functionalization of N-heterocycles, which could potentially be adapted for the N-functionalization of this compound. chemistryviews.org
Table 2: Potential N-Functionalization Reactions
| Reagent Type | Example Reagent | Potential Product |
| Alkyl Halide | Benzyl bromide | 2-Benzyl-3-(propan-2-yl)-2-azaspiro[3.5]nonan-1-one |
| Acyl Halide | Acetyl chloride | 2-Acetyl-3-(propan-2-yl)-2-azaspiro[3.5]nonan-1-one |
| Aryl Boronic Acid | Phenylboronic acid | 2-Phenyl-3-(propan-2-yl)-2-azaspiro[3.5]nonan-1-one |
Reactions at the Spirocenter and Cyclohexane (B81311) Ring
The spirocyclic nature of this compound imparts a unique three-dimensional structure. While the spirocenter itself is generally unreactive, the adjacent cyclohexane ring offers opportunities for functionalization. The presence of the lactam can influence the stereochemical outcome of reactions on the cyclohexane ring.
A patent describes the regioselective functionalization of spiro-fused lactams with a cyclohexane moiety. This indicates that it is possible to introduce functional groups onto the cyclohexane ring with a high degree of stereo- and regioselectivity. wipo.int Such transformations are valuable for synthesizing a broad range of bioactive molecules. wipo.int The synthesis of functionalized spirocycloethers from spirocyclobutanones, followed by ring-expansion reactions, highlights the potential for complex transformations involving the spirocyclic core. nih.gov
Ring-opening reactions of the four-membered lactam ring can also be initiated by nucleophilic attack, which can be influenced by the steric bulk of the cyclohexane ring. researchgate.netugent.be
Chemical Modifications of the Propan-2-yl (Isopropyl) Substituent
The propan-2-yl (isopropyl) group at the 3-position of the lactam ring is generally less reactive than the lactam moiety itself. However, under specific conditions, it can be a site for chemical modification. The change from a methyl to an isopropyl substituent can have a significant impact on the molecule's properties and reactivity due to increased steric hindrance. mdpi.com
While direct functionalization of the isopropyl group can be challenging, it is not impossible. Reactions could potentially involve free-radical halogenation followed by nucleophilic substitution, although selectivity might be an issue. The primary and tertiary C-H bonds within the isopropyl group have different reactivities, which could be exploited for selective transformations.
Regioselective and Chemoselective Transformations
The presence of multiple functional groups and reactive sites in this compound makes regioselective and chemoselective transformations crucial for its synthetic utility. The lactam ring is generally the most reactive site, allowing for selective modifications in the presence of the less reactive cyclohexane and isopropyl groups.
As mentioned previously, a patent highlights the possibility of achieving high stereo- and regioselectivity in the functionalization of the cyclohexane moiety of spiro-fused lactams. wipo.int This control is essential for the synthesis of complex molecular architectures. The choice of reagents and reaction conditions can direct the transformation to a specific site on the molecule. For example, the use of bulky reagents might favor reaction at a less sterically hindered position.
The development of catalytic enantioselective ring-opening reactions of cyclopropanes provides a precedent for achieving high selectivity in transformations of strained ring systems, which could be conceptually applied to the spiro-lactam. nih.gov
Synthesis and Exploration of Analogs and Derivatives of 3 Propan 2 Yl 2 Azaspiro 3.5 Nonan 1 One
Design Principles for Novel Azaspiro[3.5]nonane Derivatives
The design of novel derivatives based on the azaspiro[3.5]nonane scaffold is guided by several key principles aimed at optimizing molecular properties for specific applications, particularly in drug discovery. A primary strategy is the use of the spirocyclic core as a rigid, three-dimensional bioisostere for more common, flexible, or planar cyclic systems like piperidine (B6355638). univ.kiev.uaresearchgate.net This approach of increasing the fraction of sp3-hybridized carbons can lead to improved pharmacological profiles, including enhanced metabolic stability and target selectivity. univ.kiev.ua
The design process involves the strategic modification of different parts of the molecule:
The Spirocyclic Core: The inherent rigidity of the 2-azaspiro[3.5]nonan-1-one framework provides a fixed orientation for substituents, which can be crucial for precise interactions with biological targets. researchgate.net
Substituents on the Lactam Ring (R¹): The group at the 3-position, such as the propan-2-yl group in the title compound, plays a significant role in defining the molecule's steric and electronic properties. Varying this substituent allows for probing structure-activity relationships (SAR).
Substituents on the Cyclohexane (B81311) Ring (R²): The cyclohexane ring offers multiple positions for substitution, allowing for the fine-tuning of properties like lipophilicity, solubility, and metabolic stability. Optimization of these groups is a common strategy in the development of azaspiro[3.5]nonane derivatives. nih.gov
The Lactam Nitrogen: The nitrogen atom of the β-lactam can be substituted, or the lactam itself can be reduced to a cyclic amine, providing a vector for attaching a wide range of functional groups through coupling reactions. mdpi.com
The overarching goal is to leverage the scaffold's unique geometry to explore new chemical space, potentially leading to compounds with novel biological activities and improved drug-like properties. spirochem.com
| Structural Modification | Design Rationale | Potential Impact on Properties |
| Core Scaffold | Introduce rigidity and 3-dimensionality. univ.kiev.ua | Improved target selectivity, metabolic stability. |
| Varying R¹ Substituent | Probe steric and electronic requirements for target binding. | Alteration of potency and efficacy. |
| Adding R² Substituents | Modulate physicochemical properties. nih.gov | Improved solubility, lipophilicity, and pharmacokinetic profile. |
| Derivatization of N-atom | Attach diverse chemical moieties. mdpi.com | Introduction of new functionalities, exploration of SAR. |
Synthetic Access to Substituted Azaspiro[3.5]nonan-1-ones and Related Scaffolds
The construction of the 2-azaspiro[3.5]nonan-1-one core and its derivatives requires specialized synthetic methods. The formation of the strained four-membered β-lactam ring fused to a cyclohexane ring is a key chemical challenge. Asymmetric synthesis is often employed to produce enantiomerically pure compounds, which is critical for pharmacological studies.
One prominent method for accessing this scaffold is through an enantioselective synthesis that establishes the desired stereochemistry early in the process. acs.org While specific routes to 3-(propan-2-yl)-2-azaspiro[3.5]nonan-1-one are proprietary, general strategies for substituted 2-azaspiro[3.5]nonan-1-ones often involve multi-step sequences. These can include cycloaddition reactions or intramolecular cyclizations of carefully designed precursors. For instance, the synthesis of related spirocyclic β-lactams has been achieved through the [2+2] cycloaddition of an isocyanate with an endocyclic alkene. nih.gov
The synthesis of related scaffolds, such as 7-oxa-2-azaspiro[3.5]nonane, further illustrates the synthetic versatility. These syntheses may involve steps like Dess-Martin periodinane oxidation to form key intermediates, showcasing the range of reactions used to build and functionalize these complex cores. univ.kiev.ua Industrial-scale syntheses of drugs containing other spirocycles often rely on the condensation of linear precursors to form the key spirocyclic intermediate. mdpi.com
| Synthetic Strategy | Description | Key Reaction Type | Reference Example |
| Asymmetric Synthesis | Enantioselective methods to control stereochemistry. | Catalytic asymmetric reactions. | Synthesis of (+)-SCH 54016 core. acs.org |
| Cycloaddition | Formation of the β-lactam ring via [2+2] cycloaddition. | Thermal or photochemical cycloaddition. | Synthesis of 1-azaspiro[3.3]heptanes. nih.gov |
| Multi-step Synthesis | Sequential reactions to build the spirocycle from simpler materials. | Condensation, cyclization, functional group manipulation. | Industrial synthesis of Irbesartan. mdpi.com |
| Functionalization | Modification of a pre-formed spirocyclic core. | Oxidation, reduction, coupling reactions. | Synthesis of 7-oxa-2-azaspiro[3.5]nonane derivatives. univ.kiev.ua |
Bioisosteric Replacement Strategies and Their Chemical Implications
Bioisosterism is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, improve selectivity, or optimize pharmacokinetic properties. nih.govipinnovative.com The 2-azaspiro[3.5]nonane core is increasingly recognized as a valuable bioisostere, particularly for the piperidine ring, a common motif in many bioactive molecules. univ.kiev.uaresearchgate.net
The chemical implications of replacing a flexible piperidine ring with a rigid 2-azaspiro[3.5]nonane scaffold are profound:
Increased Three-Dimensionality: The spirocyclic structure has a well-defined, rigid, three-dimensional shape, in contrast to the more flexible chair-boat conformations of piperidine. This increased sp3 character can lead to higher binding specificity and improved clinical success rates. univ.kiev.ua
Improved Metabolic Stability: Piperidine rings can be susceptible to enzymatic oxidation. The spirocyclic core, particularly the quaternary spiro-carbon, can be more resistant to metabolic degradation, potentially leading to a longer half-life and improved bioavailability. univ.kiev.ua
Exploration of Novel Chemical Space: Replacing a common scaffold like piperidine with a novel spirocycle can lead to new intellectual property. spirochem.com This allows medicinal chemists to design patent-free analogues of existing drugs. nih.gov
Modulation of Physicochemical Properties: The replacement alters the molecule's shape, polarity, and lipophilicity, which can be strategically used to overcome issues related to solubility, permeability, or off-target effects. nih.govresearchgate.net
This strategy has been successfully applied to create analogues of drugs like Bupivacaine, where replacing the piperidine fragment with a spirocyclic amino acid resulted in enhanced activity. univ.kiev.ua
| Property | Piperidine-Containing Compound | 2-Azaspiro[3.5]nonane Bioisostere | Chemical Implication |
| Conformation | Flexible (Chair/Boat) | Rigid | Pre-organization for receptor binding. |
| sp³ Character | Lower | Higher | "Escape from Flatland," improved drug-likeness. univ.kiev.ua |
| Metabolic Stability | Potentially susceptible to oxidation. | Generally more stable. univ.kiev.ua | Improved pharmacokinetic profile. |
| Novelty | Common scaffold | Novel scaffold | Access to new intellectual property. spirochem.com |
Development of New Synthetic Methodologies Enabled by the Core Structure
The 2-azaspiro[3.5]nonan-1-one core is not just a final structure but also a versatile platform for developing new synthetic methodologies. The functional groups inherent in the scaffold—the lactam carbonyl, the N-H bond, and the C-H bonds on the cyclohexane ring—serve as handles for a wide array of chemical transformations.
The development of functionalized derivatives is a key area of research. For example, the lactam can be reduced to the corresponding cyclic amine, 2-azaspiro[3.5]nonane. This secondary amine is a valuable building block that can undergo various coupling reactions to attach diverse side chains. mdpi.com This allows for the modular synthesis of libraries of compounds for screening.
Modern synthetic methods are increasingly being applied to such scaffolds. One-pot, multi-component reactions (MCRs) offer an efficient pathway to construct complex spirocyclic molecules in a single step from simple starting materials. nih.gov These methods are highly convergent and atom-economical.
Furthermore, the synthesis of functionalized derivatives containing alkynes or other reactive groups from the core structure has been reported for related spirocycles. univ.kiev.ua These derivatives can then be used in "click chemistry" or other modern ligation reactions, enabling the core to be easily incorporated into larger, more complex molecules. The development of facile and scalable synthetic approaches to these derivatives is crucial for their application in drug discovery programs. univ.kiev.uaresearchgate.net
| Reaction Type | Functional Group Targeted | Purpose/Outcome | Example Application |
| Lactam Reduction | C=O in β-lactam | Access to the 2-azaspiro[3.5]nonane amine scaffold. | Preparation of building blocks for further derivatization. nih.gov |
| N-Acylation/Alkylation | N-H of lactam or amine | Introduce substituents on the nitrogen atom. | Synthesis of N-aryl or N-alkyl derivatives. |
| Amide Coupling | Secondary amine (post-reduction) | Attach carboxylic acid-containing fragments. mdpi.com | Modular synthesis of compound libraries. |
| Seyferth-Gilbert Homologation | Aldehyde (derived from core) | Introduce an alkyne functional group. univ.kiev.ua | Creating derivatives for "click chemistry". |
| Multi-Component Reactions | N/A (builds the core) | Rapidly generate structural diversity. nih.gov | Efficient synthesis of novel spiro heterocycles. |
Future Research Directions in 2 Azaspiro 3.5 Nonan 1 One Chemistry
Advancements in Highly Efficient Asymmetric Synthetic Strategies
While methods for the asymmetric synthesis of substituted 2-azaspiro[3.5]nonan-1-ones exist, the pursuit of higher efficiency, broader substrate scope, and improved stereoselectivity remains a critical research frontier. acs.orgrsc.org Future work will likely concentrate on several key areas:
Development of Novel Catalytic Systems: The design and application of new chiral catalysts, including transition metals with bespoke ligands, organocatalysts, and biocatalysts, are paramount. nih.gov Research into squaramide-based catalysts for desymmetrization protocols or novel Brønsted acids could lead to more effective and enantioselective synthetic routes. researchgate.net The goal is to develop catalytic systems that operate under milder conditions with lower catalyst loadings, enhancing the sustainability of these syntheses.
Substrate-Controlled Diastereoselective Approaches: Further exploration of substrate-controlled methods, where the inherent chirality of a starting material directs the stereochemical outcome, is warranted. For instance, refining the diastereoselective addition of ester anions to chiral N-tert-butanesulfinyl aldimines could provide reliable pathways to enantiomerically pure 1-substituted 2-azaspiro[3.5]nonanes. rsc.org
Enzymatic and Bio-catalytic Methods: Biocatalysis, utilizing enzymes like lipases or engineered ketoreductases, offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov Future research will likely focus on identifying or engineering enzymes capable of performing key transformations in the synthesis of the 2-azaspiro[3.5]nonan-1-one core with high enantiopurity.
| Synthetic Strategy | Key Research Focus | Potential Advantages |
| Novel Catalysis | Design of new chiral transition metal complexes, organocatalysts (e.g., squaramides), and biocatalysts. | Higher efficiency, lower catalyst loading, milder reaction conditions, improved enantioselectivity. |
| Substrate Control | Refinement of diastereoselective additions using chiral auxiliaries (e.g., Davis–Ellman's imines). | Predictable stereochemical outcomes, access to specific diastereomers. |
| Biocatalysis | Screening and engineering of enzymes (e.g., lipases, ketoreductases) for specific transformations. | High selectivity, green chemistry principles, mild conditions. |
Exploration of Novel Reaction Pathways and Cascade Transformations
Future research in this area could include:
Pericyclic Reaction Cascades: Investigating the potential of enzymatic or thermally induced pericyclic reactions, such as Diels-Alder or researchgate.netresearchgate.net-sigmatropic rearrangements, to construct the spirocyclic core in a highly controlled manner. nih.gov
Radical-Mediated Cyclizations: The use of radical cascades, potentially initiated by photoredox catalysis, could enable the formation of the azetidine (B1206935) ring and the functionalization of the cyclohexane (B81311) ring in a single step.
Multi-component Reactions (MCRs): Designing novel MCRs that bring together three or more starting materials to rapidly assemble the 2-azaspiro[3.5]nonan-1-one skeleton. An Ugi-type reaction followed by an intramolecular cyclization is a plausible strategy to explore.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in the synthesis and optimization of complex molecules like 3-(propan-2-yl)-2-azaspiro[3.5]nonan-1-one. syrris.comuc.pt This technology offers precise control over reaction parameters, enhanced safety for hazardous reactions, and the potential for high-throughput library synthesis. soci.orgd-nb.info
Key future directions include:
Development of Continuous Flow Syntheses: Translating key synthetic steps, such as high-pressure hydrogenations or reactions involving unstable intermediates, into a continuous flow setup. d-nb.info This can lead to improved yields, safety, and scalability.
Automated Library Generation: Utilizing automated platforms to synthesize libraries of 2-azaspiro[3.5]nonan-1-one derivatives by systematically varying substituents on the core structure. syrris.com This approach is invaluable for structure-activity relationship (SAR) studies in drug discovery.
Machine Learning-Assisted Optimization: Coupling automated flow systems with machine learning algorithms can enable self-optimizing platforms that rapidly identify the ideal reaction conditions for yield and purity, accelerating the discovery process. researchgate.net
| Platform | Application Area | Key Benefits |
| Continuous Flow Chemistry | Synthesis of core structure, hazardous reactions, scale-up. | Enhanced safety, precise control, improved reproducibility, easier scalability. uc.ptd-nb.info |
| Automated Synthesis | Generation of compound libraries for SAR studies. | High-throughput synthesis, rapid exploration of chemical space. syrris.com |
| Self-Driving Labs | Real-time reaction optimization and discovery. | Accelerated process development, data-driven discovery. researchgate.net |
Advanced Computational Design of Derivatives with Tailored Conformational and Interaction Profiles
Computational chemistry and molecular modeling are indispensable tools for the rational design of novel bioactive compounds. For the 2-azaspiro[3.5]nonan-1-one scaffold, these methods can provide profound insights into how structural modifications influence biological activity.
Future research will heavily rely on:
Conformational Analysis: Using electronic structure calculations to predict the preferred conformations of different derivatives and how these conformations influence their ability to bind to a biological target. chapman.edu
Molecular Docking and Dynamics: Simulating the interaction of designed derivatives within the binding sites of target proteins (e.g., enzymes, receptors) to predict binding affinity and specificity. This allows for the prioritization of synthetic targets.
Quantum Mechanics/Molecular Mechanics (QM/MM): Employing hybrid QM/MM methods to model reaction mechanisms and transition states, aiding in the design of more efficient catalysts and the prediction of reaction outcomes.
By computationally designing derivatives with specific three-dimensional shapes and interaction patterns, researchers can tailor molecules for enhanced potency and selectivity, thereby reducing off-target effects. chapman.edu This in-silico-first approach can significantly streamline the drug discovery pipeline, making it more efficient and cost-effective.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed aminoalkynylation strategies, where spirocyclic intermediates are formed through cross-coupling reactions (e.g., tosyl-protected azaspiro derivatives) . Intramolecular [4 + 2] cycloaddition of ethoxycyclobutanones with alkenes is another route, followed by hydrogenation (using Pd/C under H₂) to reduce unsaturated bonds . Key steps include purification via silica gel chromatography (hexane/ethyl acetate gradients) to isolate the target compound .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for unambiguous structural determination, particularly for resolving spirocyclic stereochemistry . Complementary analytical methods include HPLC with mass spectrometry, where structurally similar spiro compounds (e.g., SCH 58053) are used as internal standards to validate retention times and fragmentation patterns .
Q. What analytical techniques are suitable for quantifying impurities in synthesized batches?
- Methodological Answer : Reverse-phase HPLC with UV detection is recommended, leveraging methods developed for analogous azaspiro compounds. Limits of quantitation (LOQ) for impurities can be established using spiked samples, with thresholds set at 1 ng/mL for unconjugated impurities and 5 ng/mL for total impurities . Impurity profiling should include monitoring byproducts such as naphthalenol derivatives, which may arise during synthetic steps .
Advanced Research Questions
Q. How can synthetic routes be optimized to minimize formation of regioisomeric byproducts?
- Methodological Answer : Mechanistic studies using density functional theory (DFT) can predict regioselectivity in cycloaddition steps. For example, steric and electronic factors in ethoxycyclobutanone-alkene reactions influence the formation of 5-substituted vs. 7-substituted spiro derivatives . Experimental optimization involves varying catalysts (e.g., Pd vs. Rh) and solvent polarity to favor desired pathways. Reaction monitoring via in-situ IR spectroscopy helps identify intermediate species .
Q. What computational tools are effective for refining crystallographic data of azaspiro compounds?
- Methodological Answer : SHELX suite (SHELXD/SHELXE) is widely used for phase determination and refinement, especially for high-resolution or twinned crystals. Challenges include handling low-resolution data, which can be mitigated by iterative hydrogen placement and isotropic displacement parameter adjustments . Molecular dynamics simulations (e.g., AMBER) may supplement crystallographic data to model conformational flexibility in solution .
Q. How does structural modification of the azaspiro core influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogs (e.g., 2,7-diazaspiro[4.4]nonan-1-one) reveal that substituents at the 3-position (e.g., isopropyl groups) enhance metabolic stability, while nitrogen oxidation states modulate antimicrobial potency . In vitro assays (e.g., MIC against S. aureus) combined with molecular docking (using AutoDock Vina) can identify key interactions with bacterial targets like dihydrofolate reductase .
Q. What strategies resolve contradictions in reported synthetic yields for azaspiro derivatives?
- Methodological Answer : Discrepancies often arise from differences in protecting groups (e.g., tosyl vs. Boc) or hydrogenation conditions. Systematic reproducibility studies should compare Pd/C catalyst loadings (5% vs. 10%), H₂ pressure (1 atm vs. 50 psi), and reaction durations. Yield improvements (>20%) are achievable by optimizing steric hindrance in intermediates (e.g., tert-butyl 7-oxo-2-azaspiro derivatives) .
Methodological Considerations
- Synthesis : Prioritize Pd-catalyzed methods for scalability and regiocontrol .
- Characterization : Combine XRD (SHELX) with tandem MS/MS for structural validation .
- Impurity Control : Use gradient HPLC and orthogonal methods (e.g., NMR) to track degradation products .
- Computational Tools : Leverage DFT for mechanistic insights and molecular docking for bioactivity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
